molecular formula C7H15NO2 B2607754 (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine CAS No. 2248183-24-4

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Cat. No.: B2607754
CAS No.: 2248183-24-4
M. Wt: 145.202
InChI Key: BZURSTMCKKLBRA-ZCFIWIBFSA-N
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Description

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is an organic compound characterized by a dioxane ring attached to a propanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine typically involves the formation of the dioxane ring followed by the introduction of the amine group. One common method includes the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxane ring. Subsequently, the propanamine moiety can be introduced through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(1,3-Dioxan-2-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    (2R)-2-(1,3-Dioxan-2-yl)propan-1-thiol: Contains a thiol group instead of an amine.

    (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine derivatives: Various derivatives with different substituents on the dioxane ring or propanamine moiety.

Uniqueness

This compound is unique due to its specific combination of a dioxane ring and a propanamine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2R)-2-(1,3-dioxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(5-8)7-9-3-2-4-10-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZURSTMCKKLBRA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1OCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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